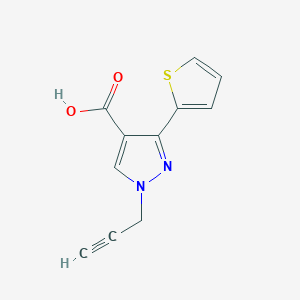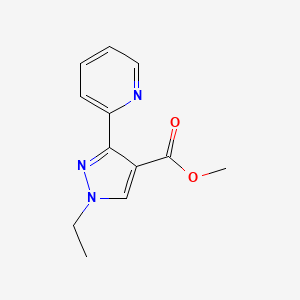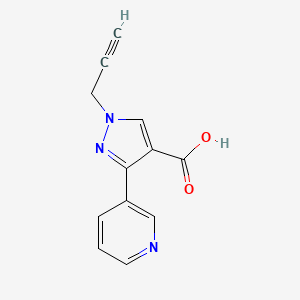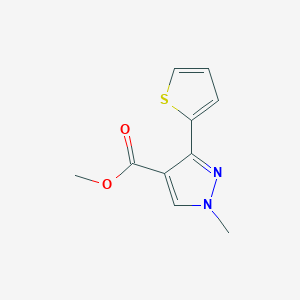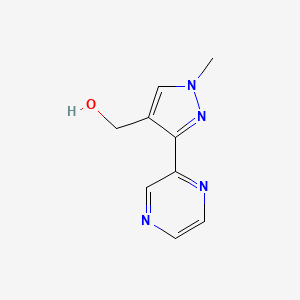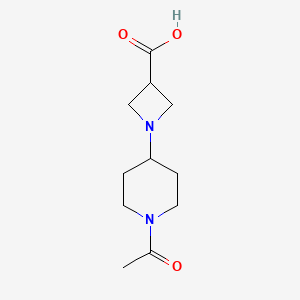
1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid
Overview
Description
1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol.
Preparation Methods
The synthesis of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid involves several steps, typically starting with the preparation of azetidine derivatives. Azetidines are four-membered heterocycles that are known for their significant ring strain, which drives their reactivity . The synthetic routes often involve the use of aziridines and azetidines as building blocks, which can undergo ring-opening polymerization under specific conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions due to the presence of functional groups such as the azetidine ring and the carboxylic acid group. Common reactions include:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by the ring strain.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of polyamines and other complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and materials with unique properties, such as antibacterial and antimicrobial coatings.
Mechanism of Action
The mechanism of action of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The azetidine ring’s ring strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, influencing pathways such as enzyme inhibition or activation .
Comparison with Similar Compounds
1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives and similar compounds:
Azetidine-2-carboxylic acid: Another azetidine derivative with similar reactivity but different functional groups.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Piperidine derivatives: Compounds with a six-membered nitrogen-containing ring, which are less strained and have different reactivity profiles.
The uniqueness of this compound lies in its combination of the azetidine ring and the piperidine moiety, providing a balance of reactivity and stability that is useful in various applications .
Properties
IUPAC Name |
1-(1-acetylpiperidin-4-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-8(14)12-4-2-10(3-5-12)13-6-9(7-13)11(15)16/h9-10H,2-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRMBLWPJQPPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



